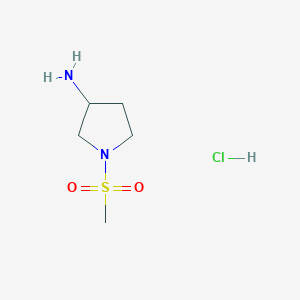
N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide
Übersicht
Beschreibung
This usually involves identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. The yield and purity of the product are also important factors to consider.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying the compound’s physical properties such as melting point, boiling point, solubility, and density. Its chemical properties could involve its acidity or basicity, its redox potential, and its spectroscopic properties.Wissenschaftliche Forschungsanwendungen
Analysis and Detection Techniques
N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide, as part of the sulfonamide (SFAs) group, has been subject to various analysis techniques to ensure quality control in pharmaceuticals and to understand its behavior in biological systems. Capillary electrophoresis (CE) has emerged as a significant trend for analyzing SFAs, offering insights into their properties and interactions. This technique has been utilized in various applications, including pharmaceutical dosage forms, food analysis, serum, and other biological fluids, underlining its versatility and efficiency in sulfonamide research (Hoff & Kist, 2009).
Medicinal Chemistry and Pharmacological Properties
Sulfonamides, including N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide, have been extensively studied for their broad biological activities. These compounds have been recognized for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The structural diversity provided by sulfonamide derivatives has been crucial in the discovery of new therapeutic agents. The review of medicinal chemistry aspects of sulfonamides has highlighted their importance in drug development, demonstrating the potential of N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide in contributing to future pharmacological innovations (Azevedo-Barbosa et al., 2020).
Antitumor and Antibacterial Applications
Research on sulfonamide derivatives, including N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide, has expanded into antitumor and antibacterial areas. The presence of the sulfonamide moiety has been associated with significant antitumor activity, with novel drugs like pazopanib incorporating this group and demonstrating promising results in cancer treatment. This indicates the potential of N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide and similar compounds in developing new antitumor agents (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact and Ecotoxicity
The widespread use of sulfonamides, including N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide, has raised concerns regarding their environmental impact and ecotoxicity. Studies have found that sulfonamides present in the environment, primarily derived from agricultural activities, can induce microbial resistance, posing potential hazards to human health. This highlights the importance of understanding and mitigating the environmental effects of sulfonamides to prevent global health risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Safety And Hazards
This involves identifying any risks associated with handling the compound. This could include its toxicity, flammability, and any precautions that need to be taken while handling it.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be explored, and any improvements that could be made in its synthesis.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, multiple sources such as research articles, books, and databases may need to be consulted. It’s also important to critically evaluate these sources for their reliability and accuracy.
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2/c1-8-2-7-11(16-8)17(14,15)12-9-3-5-10(13)6-4-9/h2-7,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUASWFKPAYYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-5-methylthiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1452514.png)










![2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1452533.png)

